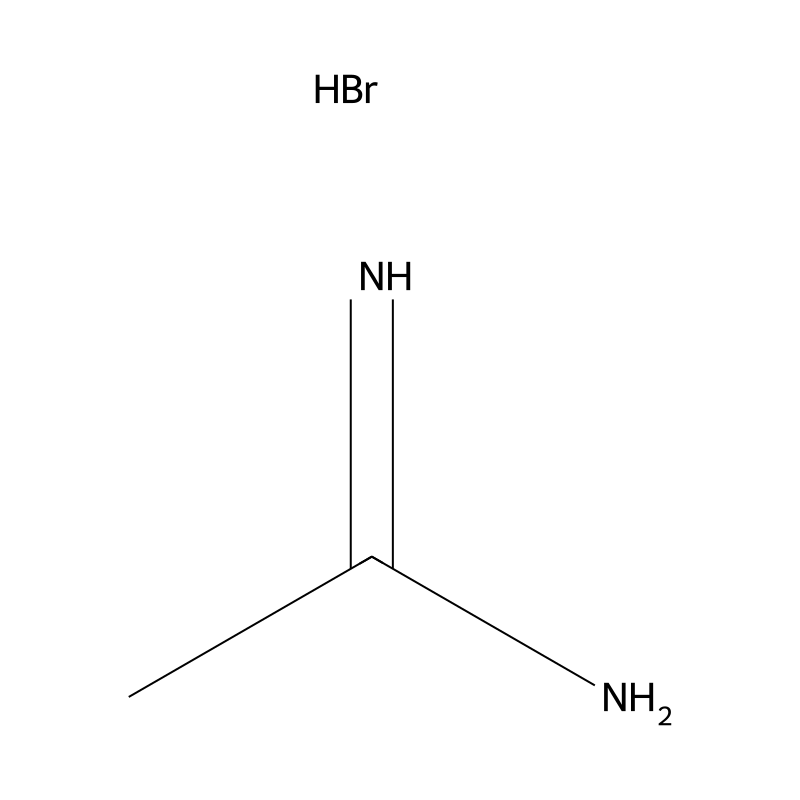

Acetamidine Hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acetamidine hydrobromide is an organic compound with the chemical formula CHN·HBr. It is a hygroscopic solid that typically appears as a white to almost white powder or crystal. This compound is notable for its use in various chemical syntheses, particularly those involving nitrogen-containing compounds. Acetamidine hydrobromide serves as a precursor to several biologically active molecules and is often utilized in laboratory and industrial applications.

Thrombin Receptor Inhibition:

- Acetamidine Hydrobromide has been shown to inhibit the activity of thrombin receptors []. Thrombin is a signaling molecule involved in blood clotting and inflammation. By blocking thrombin receptors, Acetamidine Hydrobromide might have potential applications in treating conditions like thrombosis and inflammatory diseases.

Autoimmune Diseases:

- Research suggests that Acetamidine Hydrobromide might be beneficial in managing some autoimmune diseases, such as Alzheimer's disease []. The exact mechanism by which it might work in these conditions is still under investigation.

Anti-inflammatory Effects:

- Hydrolysis: Under acidic or basic conditions, acetamidine hydrobromide can be hydrolyzed to yield acetic acid and ammonia:

- Decomposition: When heated in the absence of water, it can decompose to form acetonitrile and ammonium bromide:

- Reactions with Bases: Acetamidine hydrobromide reacts with strong bases to yield free base acetamidine:

These reactions illustrate the compound's versatility in synthetic chemistry.

Acetamidine hydrobromide is primarily recognized for its role as a precursor in the synthesis of biologically active compounds, including pharmaceuticals. Its derivatives are involved in the creation of various nitrogen-containing heterocycles, which are essential in medicinal chemistry. Research indicates that some derivatives exhibit antimicrobial and antifungal properties, making them valuable in drug development.

The synthesis of acetamidine hydrobromide commonly involves the Pinner reaction, which requires meticulous control of reaction conditions to prevent hydrolysis. The general procedure includes:

- Preparation of Reaction Mixture: Anhydrous acetonitrile is mixed with absolute ethanol at low temperatures (around 0 °C).

- Introduction of Hydrogen Bromide: Anhydrous hydrogen bromide gas is bubbled through the mixture for several hours.

- Ammonia Treatment: The resulting imine hydrochloride is treated with excess ammonia in dry ethanol to yield acetamidine hydrobromide.

- Purification: The product is filtered and recrystallized from ethanol.

This two-step process ensures high purity and yield of the desired compound.

Acetamidine hydrobromide finds extensive applications in various fields:

- Pharmaceutical Industry: It serves as a building block for synthesizing drugs, particularly those targeting infectious diseases.

- Agricultural Chemistry: Its derivatives are used in developing agrochemicals.

- Material Science: It contributes to the synthesis of polymers and other materials requiring nitrogen functionalities.

Research on acetamidine hydrobromide's interactions primarily focuses on its reactivity with other chemical agents, particularly in forming more complex nitrogenous compounds. Studies have shown that it can interact with β-dicarbonyls and imidates to produce substituted pyrimidines and triazines, which are crucial in medicinal chemistry.

Acetamidine hydrobromide shares structural similarities with several other amidine compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acetamidine Hydrochloride | CHN·HCl | Hydrochloride form; used similarly but may have different solubility properties. |

| Guanidine | CHN | Contains multiple amino groups; used extensively in biochemistry. |

| Formamidine | CHN | Simpler structure; primarily used in organic synthesis. |

Uniqueness of Acetamidine Hydrobromide

Acetamidine hydrobromide's unique features include its specific reactivity patterns and solubility characteristics, which make it particularly useful for synthesizing specific nitrogen-containing compounds that may not be easily accessible via other amidines.